

(Rac)-SHIN2 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-SHIN2

Cat. No.: B10856881

[Get Quote](#)

An In-Depth Technical Guide to **(Rac)-SHIN2**: Chemical Structure, Properties, and Biological Activity

Introduction

(Rac)-SHIN2 is a synthetic small molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism. As a racemic mixture, it contains equal amounts of the (+) and (-) enantiomers. SHMT plays a pivotal role in the biosynthesis of nucleotides and amino acids, making it an attractive target for anticancer drug development. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **(Rac)-SHIN2**, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Properties

(Rac)-SHIN2 is a dihydropyranopyrazole derivative. Its chemical structure and properties are summarized in the table below.

Property	Value
IUPAC Name	6-amino-4-(3-(hydroxymethyl)-5-(5-hydroxypent-1-yn-1-yl)phenyl)-4-isopropyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
CAS Number	2204289-53-0
Molecular Formula	C23H26N4O3
Molecular Weight	406.49 g/mol
Appearance	Not specified in available literature
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term stability

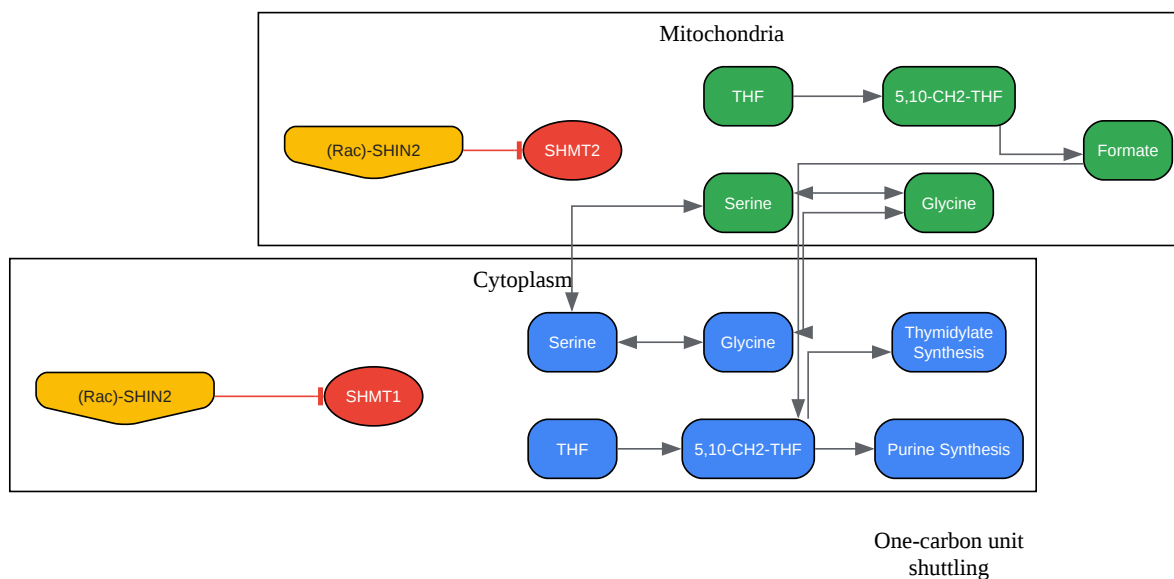
Biological Activity and Mechanism of Action

(Rac)-SHIN2 exerts its biological effects by inhibiting serine hydroxymethyltransferase (SHMT), which exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2. These enzymes catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). This reaction is a primary source of one-carbon units for various biosynthetic pathways, including the synthesis of purines and thymidylate, which are essential for DNA replication and repair.

By inhibiting SHMT, **(Rac)-SHIN2** disrupts the one-carbon metabolic network, leading to a depletion of downstream metabolites necessary for cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.

Signaling Pathway

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the point of inhibition by **(Rac)-SHIN2**.



[Click to download full resolution via product page](#)

SHMT Inhibition by **(Rac)-SHIN2** in One-Carbon Metabolism.

Quantitative Biological Data

Most of the publicly available quantitative data on the biological activity of SHIN2 pertains to its enantiomerically pure form, (+)SHIN2. This enantiomer has been shown to be the more active of the two. The following table summarizes key findings, which are indicative of the potential of the racemic mixture.

Assay	Cell Line	Parameter	Value	Reference
Cell Proliferation	HCT116 (Colon Cancer)	IC50 of (+)SHIN2	300 nM	[1]
Cell Proliferation	Molt4 (T-ALL)	IC50 of (+)SHIN2	89 nM	[1]
Cell Cycle Analysis	Molt4 (T-ALL)	Effect of 2 μ M (+)SHIN2 (24h)	S phase arrest	[1]
In vivo Efficacy	Mouse Primary T-ALL	Treatment with (+)SHIN2	Increased survival	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of **(Rac)-SHIN2** are not publicly available in the reviewed literature. However, standardized protocols for the key biological assays used to characterize its activity are provided below.

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

- 96-well cell culture plates
- Complete cell culture medium
- **(Rac)-SHIN2** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 μ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of **(Rac)-SHIN2** in complete medium.
- Remove the medium from the wells and add 100 μ L of the diluted compound or vehicle control (medium with DMSO).
- Incubate for the desired treatment period (e.g., 48 or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
- Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Incubate at room temperature in the dark for at least 2 hours.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

- 6-well cell culture plates
- Complete cell culture medium
- **(Rac)-SHIN2** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)

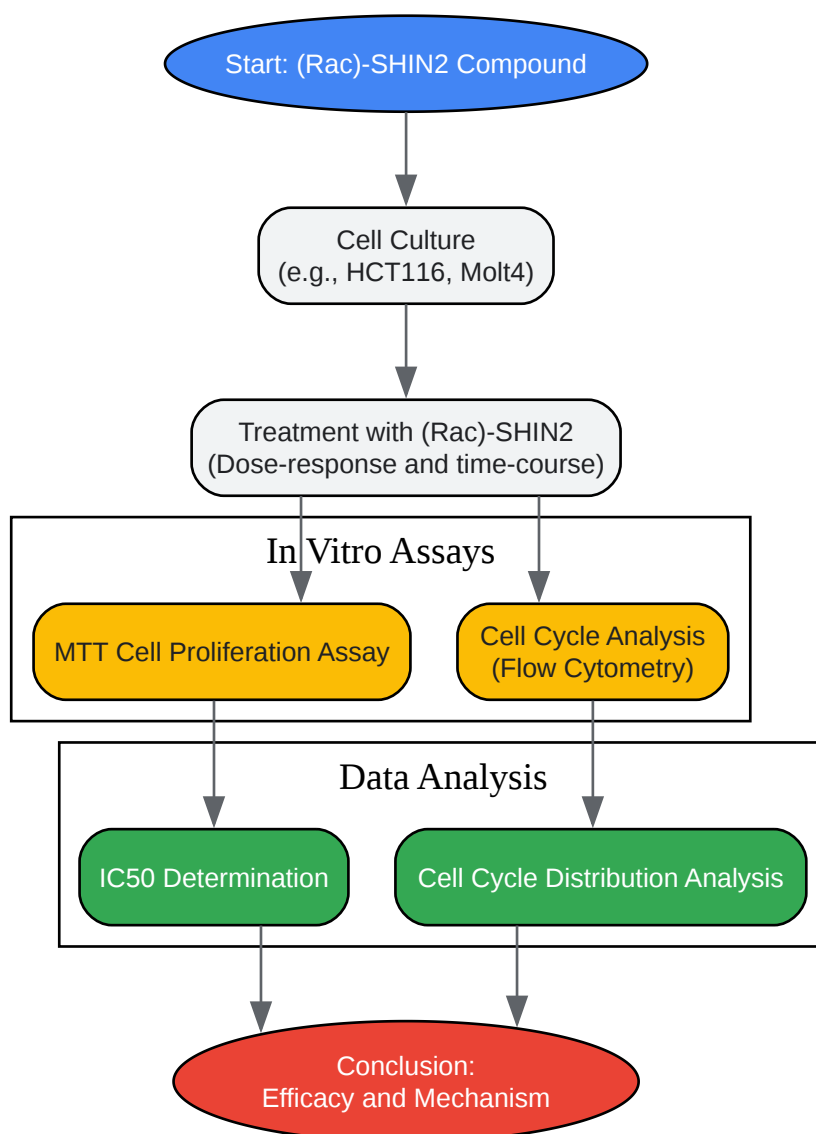
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat cells with various concentrations of **(Rac)-SHIN2** or vehicle control for the desired duration (e.g., 24 or 48 hours).
- Harvest the cells by trypsinization and collect them by centrifugation.
- Wash the cells with PBS and resuspend the cell pellet.
- Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS and resuspend in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
- Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of **(Rac)-SHIN2**.



[Click to download full resolution via product page](#)

In Vitro Evaluation Workflow for **(Rac)-SHIN2**.

Conclusion

(Rac)-SHIN2 is a promising inhibitor of SHMT with demonstrated anti-proliferative effects in cancer cell lines, primarily attributed to its (+) enantiomer. Its mechanism of action, through the disruption of one-carbon metabolism, highlights a critical vulnerability in cancer cells. Further investigation into the specific activities of the racemic mixture and its individual enantiomers, along with detailed pharmacokinetic and pharmacodynamic studies, will be crucial for its potential development as a therapeutic agent. The experimental protocols and workflows

detailed in this guide provide a framework for the continued investigation of **(Rac)-SHIN2** and other SHMT inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-SHIN2 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856881#rac-shin2-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com